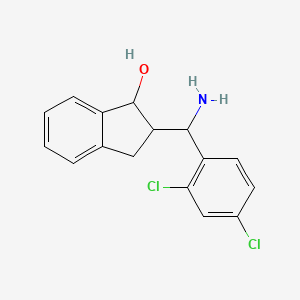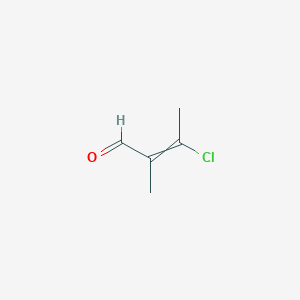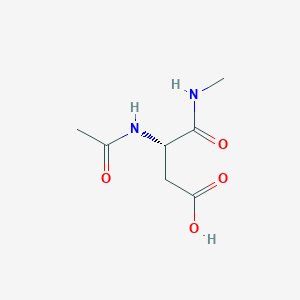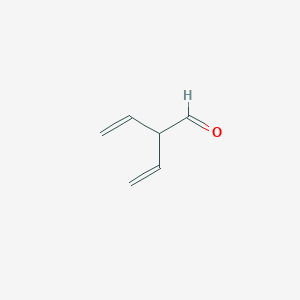
2-Ethenylbut-3-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenylbut-3-enal is an organic compound with the molecular formula C6H8O. It is an aldehyde with both an ethenyl (vinyl) and a butenyl group attached to the carbonyl carbon. This compound is part of the α,β-unsaturated carbonyl compounds, which are known for their reactivity due to the conjugation between the carbonyl group and the double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethenylbut-3-enal can be synthesized through various organic reactions. One common method involves the aldol condensation of acetaldehyde with crotonaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the enal.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process would include the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. Catalysts like solid bases or acids may be employed to facilitate the reaction and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenylbut-3-enal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The double bonds in the compound make it susceptible to nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like hydrogen bromide (HBr) can add across the double bonds under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehyde derivatives.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
2-Ethenylbut-3-enal has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological molecules is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethenylbut-3-enal involves its reactivity as an α,β-unsaturated carbonyl compound. The conjugation between the carbonyl group and the double bond allows for nucleophilic attack at the β-carbon. This reactivity is exploited in various chemical reactions, including Michael additions and aldol condensations. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is conducted.
Comparación Con Compuestos Similares
Similar Compounds
Acrolein (Propenal): The simplest α,β-unsaturated aldehyde.
Crotonaldehyde (But-2-enal): Another α,β-unsaturated aldehyde with a similar structure.
Cinnamaldehyde (3-Phenylprop-2-enal): A more complex α,β-unsaturated aldehyde with a phenyl group.
Uniqueness
2-Ethenylbut-3-enal is unique due to its specific structure, which includes both ethenyl and butenyl groups. This combination of functional groups provides distinct reactivity patterns and makes it a valuable compound in synthetic organic chemistry.
Propiedades
Número CAS |
38650-93-0 |
|---|---|
Fórmula molecular |
C6H8O |
Peso molecular |
96.13 g/mol |
Nombre IUPAC |
2-ethenylbut-3-enal |
InChI |
InChI=1S/C6H8O/c1-3-6(4-2)5-7/h3-6H,1-2H2 |
Clave InChI |
ZOLOMAAHECMMCB-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C=C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



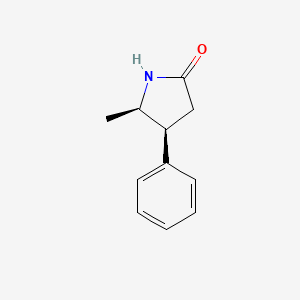
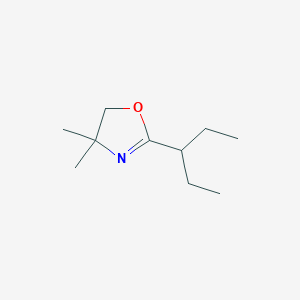
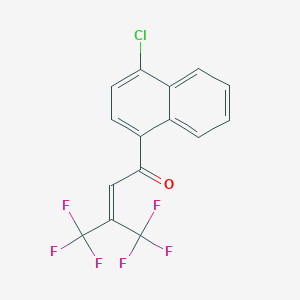
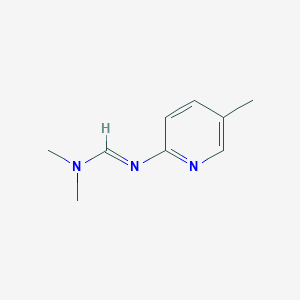


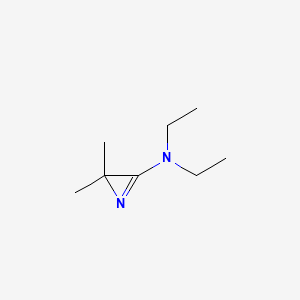
![(1S,2R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione](/img/structure/B14678474.png)
![(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B14678475.png)
![14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B14678478.png)
